N-Methyl Gatifloxacin-d3
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Overview
Description
N-Methyl Gatifloxacin-d3: is a deuterated form of N-Methyl Gatifloxacin, a synthetic fluoroquinolone antibiotic. This compound is characterized by the presence of three deuterium atoms, which replace three hydrogen atoms in the molecular structure. The molecular formula of this compound is C20H21D3FN3O4, and it has a molecular weight of 392.44 . This compound is primarily used in scientific research, particularly in the field of proteomics.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-Methyl Gatifloxacin-d3 involves the incorporation of deuterium atoms into the N-Methyl Gatifloxacin molecule. This can be achieved through various synthetic routes, including the use of deuterated reagents and solvents. The reaction conditions typically involve controlled temperature and pressure to ensure the selective incorporation of deuterium atoms .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity deuterated reagents and advanced purification techniques to obtain the final product with high isotopic purity. The production process is carried out under stringent quality control measures to ensure consistency and reliability .
Chemical Reactions Analysis
Types of Reactions: N-Methyl Gatifloxacin-d3 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen atoms. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen atoms or the removal of oxygen atoms. Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another. .
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide, and controlled temperature conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and inert atmosphere.
Substitution: Halogens, nucleophiles, and appropriate solvents
Major Products Formed: The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may produce carboxylic acids, while reduction reactions may produce alcohols .
Scientific Research Applications
N-Methyl Gatifloxacin-d3 has a wide range of scientific research applications, including:
Chemistry: Used as a reference standard in analytical chemistry for the quantification of N-Methyl Gatifloxacin in various samples.
Biology: Employed in proteomics research to study protein interactions and dynamics.
Medicine: Investigated for its potential therapeutic applications and pharmacokinetic studies.
Industry: Utilized in the development of new antibiotics and other pharmaceutical compounds
Mechanism of Action
The mechanism of action of N-Methyl Gatifloxacin-d3 is similar to that of N-Methyl Gatifloxacin. It exerts its effects by inhibiting the bacterial enzymes DNA gyrase and topoisomerase IV. These enzymes are essential for bacterial DNA replication, transcription, repair, and recombination. By inhibiting these enzymes, this compound prevents bacterial cell division and leads to cell death .
Comparison with Similar Compounds
Gatifloxacin: A non-deuterated form of the compound with similar antibacterial properties.
Moxifloxacin: Another fluoroquinolone antibiotic with a similar mechanism of action but different chemical structure.
Gemifloxacin: A fluoroquinolone antibiotic with enhanced activity against certain bacterial strains
Uniqueness: N-Methyl Gatifloxacin-d3 is unique due to the presence of deuterium atoms, which can affect its pharmacokinetic and metabolic profiles. This makes it a valuable tool in scientific research for studying the behavior of N-Methyl Gatifloxacin in biological systems .
Properties
IUPAC Name |
1-cyclopropyl-6-fluoro-8-methoxy-7-[3-methyl-4-(trideuteriomethyl)piperazin-1-yl]-4-oxoquinoline-3-carboxylic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24FN3O4/c1-11-9-23(7-6-22(11)2)17-15(21)8-13-16(19(17)28-3)24(12-4-5-12)10-14(18(13)25)20(26)27/h8,10-12H,4-7,9H2,1-3H3,(H,26,27)/i2D3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YDBVQXCJOKMPST-BMSJAHLVSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CCN1C)C2=C(C=C3C(=C2OC)N(C=C(C3=O)C(=O)O)C4CC4)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])N1CCN(CC1C)C2=C(C=C3C(=C2OC)N(C=C(C3=O)C(=O)O)C4CC4)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24FN3O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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